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2-[3-(Boc-amino)propoxy]-acetic acid

Cat. No.: B8138311
M. Wt: 233.26 g/mol
InChI Key: SWDFEEWXMOZGJM-UHFFFAOYSA-N
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Description

Significance of Boc-Protected Amino Acid Derivatives in Modern Organic Synthesis Research

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of peptides and other complex molecules containing amino functionalities. broadpharm.commedchemexpress.com Its popularity stems from its stability under a wide range of reaction conditions, including basic and nucleophilic environments, and its facile removal under mild acidic conditions. broadpharm.combiochempeg.com This orthogonality allows for the selective deprotection of the Boc-protected amine in the presence of other acid-labile or base-labile protecting groups, a crucial strategy in multi-step synthetic sequences. broadpharm.com

Boc-protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling peptides and proteins. medchemexpress.com The Boc group temporarily masks the reactivity of the N-terminus of an amino acid, allowing for the controlled formation of a peptide bond with the C-terminus of another amino acid. Beyond peptide synthesis, Boc protection is instrumental in the synthesis of a vast array of pharmaceuticals, natural products, and functional materials where the precise manipulation of amino groups is required.

Overview of Acid Linkers in Bioorganic Chemistry and Materials Science

Acid linkers are bifunctional molecules that contain a carboxylic acid group at one end and another functional group at the other, connected by a spacer. These linkers are integral to the fields of bioorganic chemistry and materials science, where they are used to connect different molecular entities. ub.edulumiprobe.comrsc.orglumiprobe.com In bioorganic chemistry, acid linkers, particularly those that are acid-sensitive, are extensively used in drug delivery systems. ub.edu They can be designed to be stable at physiological pH but cleave in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes, enabling targeted drug release. ub.edu

In materials science, acid linkers are employed to modify surfaces, create functional polymers, and assemble supramolecular structures. The carboxylic acid group can be used to anchor the linker to a solid support, while the other functional group can be used to attach other molecules, imparting specific properties to the material. For instance, they are used in the development of hydrogels, sensors, and chromatography resins. rsc.org The nature of the spacer between the functional groups, such as a polyethylene (B3416737) glycol (PEG) chain, can also be tailored to modulate properties like solubility, biocompatibility, and flexibility. broadpharm.commedchemexpress.combiochempeg.com

Rationale for Focused Academic Inquiry into 2-[3-(Boc-amino)propoxy]-acetic acid

The specific structure of this compound, featuring a Boc-protected primary amine and a carboxylic acid separated by a short propoxy spacer, makes it a molecule of significant academic and research interest. It serves as a valuable bifunctional linker, combining the key attributes of a protected amine and a carboxylic acid within a single, well-defined molecule.

The primary rationale for academic inquiry into this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with tailored properties. The presence of two distinct functional groups allows for sequential and orthogonal chemical modifications. The carboxylic acid can be activated and coupled with amines to form amide bonds, while the Boc-protected amine, after deprotection, can react with a variety of electrophiles. This dual reactivity is highly desirable in the construction of bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), where precise control over the linkage of different molecular components is crucial. medchemexpress.com

Furthermore, the short, hydrophilic propoxy spacer can influence the physicochemical properties of the resulting conjugates, such as their solubility and spatial orientation. Research into this and similar linkers helps to understand the structure-activity relationships in complex biomolecular systems. The study of its synthesis and reactivity contributes to the broader toolkit of synthetic chemists engaged in the development of new therapeutics, diagnostic agents, and advanced materials.

Chemical and Physical Properties of this compound

Below is a table summarizing the known chemical and physical properties of this compound. It is important to note that while some properties are readily available from chemical suppliers, others, such as melting and boiling points, may not be extensively reported in the scientific literature.

PropertyValueSource
CAS Number 144367-00-0 alibaba.com
Molecular Formula C10H19NO5 ambeed.com
Molecular Weight 233.26 g/mol ambeed.com
IUPAC Name 2-[3-(tert-butoxycarbonylamino)propoxy]acetic acidN/A
SMILES Code O=C(O)COCCCNC(OC(C)(C)C)=O ambeed.com
Physical Form Not widely reported, likely a solidN/A
Melting Point Not available in searched literatureN/A
Boiling Point Not available in searched literatureN/A
Solubility Expected to have some solubility in water and polar organic solventsN/A

Research and Applications

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its structural motifs suggest its utility in several research areas. The applications can be inferred from the well-established roles of Boc-protected amines, carboxylic acids, and bifunctional linkers.

Potential Applications in Bioconjugation

The primary application of this compound is likely as a heterobifunctional linker in bioconjugation. The carboxylic acid can be activated to react with amine groups on biomolecules like proteins or antibodies. Following this conjugation, the Boc group can be removed to expose the primary amine, which can then be coupled to another molecule of interest, such as a drug, a fluorescent dye, or a solid support. This sequential approach allows for the controlled assembly of complex bioconjugates.

Use in Peptide and Small Molecule Synthesis

This compound can also serve as a non-natural amino acid building block in peptide synthesis to introduce a flexible, hydrophilic spacer into a peptide backbone. This can be useful for modifying the pharmacological properties of a peptide therapeutic. In small molecule synthesis, it can be used to introduce a handle for further functionalization or for attachment to a larger molecular scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO5 B8138311 2-[3-(Boc-amino)propoxy]-acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-5-4-6-15-7-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDFEEWXMOZGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 3 Boc Amino Propoxy Acetic Acid

Retrosynthetic Strategies for the Boc-Amino Propoxy Acetic Acid Core

A retrosynthetic analysis of 2-[3-(Boc-amino)propoxy]-acetic acid reveals two primary disconnection points that inform the most logical synthetic approaches. The core structure can be deconstructed at the ether linkage or at the bonds associated with the introduction of the functional groups.

The most common and strategically sound disconnection is at the ether C-O bond. This leads to two key synthons: a three-carbon unit bearing the Boc-protected amine and a hydroxyl group, and a two-carbon unit containing the carboxylic acid functionality. This approach suggests a Williamson ether synthesis as a forward synthetic step. masterorganicchemistry.com

An alternative, though less common, disconnection could involve breaking the C-N or C-C bonds of the propoxy backbone or the acetic acid moiety. However, these approaches would likely involve more complex and less efficient synthetic sequences. Therefore, the strategy centering on the formation of the ether linkage from readily available precursors is the most favored.

Established Synthetic Routes and Reaction Optimizations

The most prevalent synthetic route to this compound involves a two-step process: the formation of an ester intermediate via ether synthesis, followed by hydrolysis to yield the final carboxylic acid.

Alkylation Approaches to the Ether Linkage

The formation of the ether linkage is typically achieved through a Williamson ether synthesis. masterorganicchemistry.com This SN2 reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide. masterorganicchemistry.com

In the context of synthesizing this compound, the key starting material is 3-(Boc-amino)-1-propanol . This commercially available reagent is treated with a strong base to form the corresponding alkoxide. The choice of base and solvent is crucial for reaction efficiency. Common bases include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

The alkoxide is then reacted with an ester of a haloacetic acid, typically ethyl bromoacetate (B1195939) or tert-butyl bromoacetate. The use of an esterified haloacetic acid is critical as the free carboxylic acid would be deprotonated by the strong base, preventing the desired SN2 reaction.

A representative reaction scheme is as follows:

Step 1: Alkylation 3-(Boc-amino)-1-propanol + Base → 3-(Boc-amino)propoxide 3-(Boc-amino)propoxide + BrCH₂COOR → Boc-NH-(CH₂)₃-O-CH₂COOR + Br⁻ (where R is typically an ethyl or tert-butyl group)

The reaction conditions can be optimized by varying the base, solvent, temperature, and reaction time to maximize the yield of the ester intermediate.

Reactant 1Reactant 2BaseSolventTemperatureTypical Yield
3-(Boc-amino)-1-propanolEthyl bromoacetateNaHTHF0 °C to rtHigh
3-(Boc-amino)-1-propanoltert-Butyl bromoacetateNaHDMFrtHigh

This table represents typical conditions for Williamson ether synthesis and should be considered illustrative for the synthesis of the ester intermediate.

Carboxylic Acid Functionalization and Precursor Synthesis

The final step in the synthesis is the hydrolysis of the ester intermediate to the free carboxylic acid. The conditions for this hydrolysis depend on the nature of the ester group.

If an ethyl ester was synthesized in the previous step, it is typically hydrolyzed under basic conditions. Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a solvent like methanol (B129727) or THF, followed by acidic workup, will yield the desired carboxylic acid.

Step 2: Hydrolysis (from ethyl ester) Boc-NH-(CH₂)₃-O-CH₂COOEt + NaOH(aq) → Boc-NH-(CH₂)₃-O-CH₂COONa + EtOH Boc-NH-(CH₂)₃-O-CH₂COONa + H₃O⁺ → this compound

If a tert-butyl ester was used, deprotection can be achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). This method is often preferred when other acid-sensitive groups are not present, as the byproducts (isobutylene and carbon dioxide) are volatile and easily removed.

The precursor, 3-(Boc-amino)-1-propanol , is typically prepared from 3-amino-1-propanol by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate.

Introduction and Stability of the Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under mild acidic conditions. orgsyn.org

The Boc group is typically introduced by reacting the free amine of 3-amino-1-propanol with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent system, often a mixture of an organic solvent like dioxane or THF and water, with a base such as sodium bicarbonate or triethylamine to neutralize the acidic byproduct.

The Boc group is stable to the basic conditions used in the Williamson ether synthesis and the saponification of the ethyl ester. It is, however, labile to strong acids. This orthogonality allows for the selective deprotection of either the ester group (in the case of a tert-butyl ester) or the Boc group as needed. The removal of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. orgsyn.org

Advanced Synthetic Techniques and Green Chemistry Considerations

While the Williamson ether synthesis is a classic and reliable method, modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes.

Catalytic Methods in Synthesis

Catalytic approaches to ether synthesis are an area of active research. While not yet standard for this specific transformation, methods involving transition metal catalysis could potentially offer milder reaction conditions and improved efficiency. For instance, palladium-catalyzed C-H activation/alkylation could, in principle, be explored, though it would represent a significant departure from the established route.

More relevant to the existing strategy is the potential for phase-transfer catalysis in the Williamson ether synthesis. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, could facilitate the reaction between the aqueous alkoxide and the organic alkyl halide, potentially avoiding the need for strictly anhydrous conditions and strong, hazardous bases like sodium hydride.

In a broader sense, catalytic methods are being developed for the synthesis of functionalized carboxylic acids and for the N-alkylation of amines, which could provide alternative, more atom-economical routes to molecules like this compound in the future.

Solvent-Free and Environmentally Benign Protocols

Derivatization Strategies of this compound

The dual functionality of this compound allows for a wide range of derivatization strategies, enabling its incorporation into larger molecules such as peptides, drug conjugates, or functionalized materials.

Esterification and Amidation at the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for modification through esterification and amidation reactions.

Esterification: The conversion of the carboxylic acid to an ester can be achieved under various conditions. A common and convenient method involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). alibaba.com This method is advantageous as the byproducts, tert-butanol (B103910) and carbon dioxide, are volatile and easily removed, simplifying the product purification process. alibaba.com This technique is compatible with the acid-sensitive Boc protecting group present on the amine.

Amidation: Formation of an amide bond at the carboxylic acid terminus requires activation of the carboxyl group. Standard peptide coupling reagents are well-suited for this transformation. Reagents such as Benzotriazol-1-yl-oxytri(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) can be used to couple the carboxylic acid with a primary or secondary amine. alibaba.com These reactions are typically performed in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) in the presence of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Table 1: Representative Conditions for Esterification and Amidation

TransformationReagentsGeneral ConditionsKey Advantage
EsterificationAlcohol, (Boc)₂O, DMAP (cat.)Anhydrous solvent (e.g., DCM), Room Temperature to 45°CMild conditions, volatile byproducts. alibaba.com
AmidationAmine, Coupling Agent (e.g., BOP-Cl), Base (e.g., TEA)Anhydrous aprotic solvent (e.g., DCM or DMF), 0°C to Room TemperatureHigh efficiency and yield for amide bond formation. alibaba.com

Transformations of the Boc-Amino Group (e.g., deprotection and subsequent functionalization)

The Boc-protecting group is prized for its stability under basic and nucleophilic conditions, while being readily removable under acidic conditions.

Deprotection: The standard method for Boc deprotection involves treatment with strong acids. Trifluoroacetic acid (TFA), often used in a 1:1 mixture with a solvent like dichloromethane, is highly effective for this purpose. alibaba.com Anhydrous hydrochloric acid (HCl) in a solvent such as dioxane or methanol is another common and effective reagent. Following deprotection, the resulting primary amine is typically obtained as an ammonium salt (e.g., trifluoroacetate (B77799) or hydrochloride).

Subsequent Functionalization: Once deprotected, the newly freed primary amine is a versatile handle for further modification. It can readily undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Alkylation: Reaction with alkyl halides, though this can sometimes lead to over-alkylation.

These functionalization pathways significantly expand the utility of the 2-[3-(amino)propoxy]-acetic acid scaffold in synthetic chemistry.

Table 2: Common Boc-Deprotection and Subsequent Functionalization Reactions

ReactionTypical ReagentsProduct
Boc DeprotectionTFA/DCM or HCl/DioxanePrimary Ammonium Salt
AcylationAcyl Chloride, Base (e.g., TEA)Amide
SulfonylationSulfonyl Chloride, Base (e.g., TEA)Sulfonamide

Modifications of the Propoxy Chain

While the primary reactive sites are the terminal carboxylic acid and amino groups, modifications to the propoxy chain itself represent a more advanced and less common synthetic challenge. Such modifications would likely require a de novo synthesis strategy, starting from different building blocks to introduce functionality along the three-carbon chain. For instance, starting with a substituted 1,3-propanediol (B51772) could introduce alkyl or other functional groups onto the backbone before the etherification and amination steps. However, specific literature detailing such modifications on the pre-formed this compound is scarce, as transformations at the less reactive C-H bonds of the ether chain would require specialized and highly selective catalytic methods that are not routinely employed for this type of molecule.

Mechanistic Investigations and Reaction Dynamics

Reaction Kinetics and Thermodynamics of Synthetic Pathways

The synthesis of 2-[3-(Boc-amino)propoxy]-acetic acid typically involves the formation of an ether linkage, a reaction for which the Williamson ether synthesis is a common and well-established method. masterorganicchemistry.combyjus.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the target molecule, this would likely involve the reaction of a salt of glycolic acid with a 3-(Boc-amino)propyl halide or a similar substrate with a good leaving group.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The kinetics of the Williamson ether synthesis are therefore second-order, being first-order in both the alkoxide and the alkyl halide. The rate of the reaction is sensitive to steric hindrance at the electrophilic carbon, favoring the use of primary alkyl halides for optimal efficiency. libretexts.org The use of polar aprotic solvents, such as acetonitrile or N,N-dimethylformamide, is typical to solvate the cation of the alkoxide salt, thereby increasing the nucleophilicity of the alkoxide anion. byjus.com Reaction temperatures can range from ambient to elevated (50-100 °C) to achieve a reasonable reaction rate. byjus.com

Thermodynamically, the formation of the ether bond is generally a favorable process, driven by the formation of a stable carbon-oxygen bond and a salt byproduct. The precise thermodynamic parameters for the synthesis of this compound are not extensively documented in the public literature, but can be approximated from bond dissociation energies and solvation effects.

Understanding the Reactivity Profile of the Boc-Amino Group under Various Conditions

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its specific reactivity profile. wikipedia.org The Boc group is characterized by its stability under a wide range of conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. organic-chemistry.org However, it is readily cleaved under acidic conditions. youtube.com

The acid-catalyzed deprotection of the Boc group is a well-studied process. The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the free amine and carbon dioxide.

Kinetic studies on the acid-catalyzed deprotection of various Boc-protected amines have revealed that the reaction rate can exhibit a second-order dependence on the concentration of the acid. researchgate.netnih.gov This suggests a mechanism where a second molecule of acid participates in the rate-determining step, potentially by assisting in the departure of the tert-butyl cation. The rate of deprotection is also influenced by the nature of the acid and the solvent system employed. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane are commonly used for efficient cleavage. researchgate.net

Role of the Carboxylic Acid Functionality in Reaction Mechanisms

The carboxylic acid group in this compound is a key functional group that can participate in a variety of reactions. In the context of the molecule's own synthesis and subsequent transformations, the carboxylic acid can act as both a Brønsted-Lowry acid and a nucleophile (in its carboxylate form).

During the Williamson ether synthesis of the parent molecule, the carboxylic acid would typically be in its deprotonated, carboxylate form to act as the nucleophile. In subsequent reactions, the carboxylic acid can undergo esterification, amidation, or reduction. The mechanisms of these reactions are well-established in organic chemistry.

An interesting aspect to consider is the potential for intramolecular interactions between the carboxylic acid and the Boc-amino group. While direct intramolecular catalysis of Boc deprotection by the carboxylic acid is unlikely under neutral conditions due to the low acidity of the carboxylic acid, the proximity of the two groups could influence the local solvent environment and potentially the rate of acid-catalyzed deprotection. Studies on other amino acids have shown that the presence of a free carboxylate can increase the efficiency of Boc deprotection. nih.gov

Conformational Analysis and Intermolecular Interactions in Solution

The conformational flexibility of this compound in solution is determined by the rotational freedom around its single bonds. The molecule possesses several such bonds, including the C-C bonds of the propoxy linker and the C-O bonds of the ether and carbamate groups. The preferred conformations in solution will be those that minimize steric hindrance and optimize any potential intramolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of molecules in solution. auremn.org.br Temperature-dependent NMR studies can provide insights into dynamic conformational equilibria. researchgate.net For Boc-protected amino acids, NMR studies have shown that the polarity of the solvent can influence the chemical shifts of the carbonyl carbons in both the carboxylic acid and the Boc group, indicating intermolecular interactions with the solvent. mdpi.com In molecules with hydroxyl groups, intramolecular hydrogen bonding between the hydroxyl proton and the Boc carbonyl oxygen has been observed to restrict conformational freedom. mdpi.com While this compound lacks a hydroxyl group, the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen or the Boc carbonyl oxygen in non-polar solvents cannot be entirely ruled out, although this is less likely in protic solvents where intermolecular hydrogen bonding with the solvent would dominate.

In solution, this compound is capable of forming a variety of intermolecular interactions. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the ether oxygen and the carbonyl oxygen of the Boc group can act as hydrogen bond acceptors. The N-H proton of the Boc-protected amine is also a potential hydrogen bond donor. These interactions can lead to the formation of dimers or larger aggregates in solution, particularly in less polar solvents. In protic solvents, the molecule will engage in extensive hydrogen bonding with the solvent molecules. The interplay of these intra- and intermolecular forces will ultimately determine the molecule's solution-state structure and reactivity.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for probing the molecular structure and bonding of 2-[3-(Boc-amino)propoxy]-acetic acid. Each method provides unique and complementary information, contributing to a holistic understanding of the compound's identity and integrity.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be utilized to map out the carbon-hydrogen framework.

In a typical ¹H NMR spectrum, the protons of the tert-butoxycarbonyl (Boc) protecting group would exhibit a characteristic singlet peak at approximately 1.4 ppm, integrating to nine protons. The methylene protons of the propoxy chain would appear as distinct multiplets. The two protons of the methylene group adjacent to the ether oxygen (-O-CH₂-) would likely resonate around 3.6 ppm, while the central methylene group (-CH₂-CH₂-CH₂-) would appear at a more upfield position, around 1.8-2.0 ppm. The methylene group attached to the nitrogen of the Boc-amino group (-NH-CH₂-) would be expected to show a signal around 3.2 ppm. The protons of the acetic acid methylene group (-O-CH₂-COOH) would likely appear as a singlet at approximately 4.1 ppm. The acidic proton of the carboxyl group (-COOH) would present as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration and solvent dependent.

The ¹³C NMR spectrum would provide complementary information, with the carbonyl carbon of the Boc group resonating around 156 ppm and the quaternary carbon of the Boc group appearing around 80 ppm. The methyl carbons of the Boc group would give a signal at approximately 28 ppm. The carbons of the propoxy chain and the acetic acid moiety would each have distinct chemical shifts, allowing for the complete assignment of the carbon skeleton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
C(CH₃)₃ 1.4 s 9H
-CH₂-CH₂-CH₂- 1.8-2.0 m 2H
-NH-CH₂- 3.2 m 2H
-O-CH₂- (propoxy) 3.6 t 2H
-O-CH₂-COOH 4.1 s 2H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C(CH₃)₃ 28
-CH₂-CH₂-CH₂- ~30
-NH-CH₂- ~40
-O-CH₂- (propoxy) ~68
-O-CH₂-COOH ~69
C(CH₃)₃ 80
C=O (Boc) 156

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis. For this compound (C₁₀H₁₉NO₅), the expected exact mass is approximately 233.1263 g/mol .

In an electrospray ionization (ESI) mass spectrum, the compound would likely be observed as its protonated molecule [M+H]⁺ at m/z 234.1336 or as a sodium adduct [M+Na]⁺ at m/z 256.1155. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition with high accuracy.

Fragmentation analysis (MS/MS) would reveal characteristic losses. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). Therefore, fragment ions corresponding to [M-C₄H₈+H]⁺ and [M-Boc+H]⁺ would be expected. Other fragmentations could involve cleavage of the propoxy chain or the loss of the carboxylic acid group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. The C=O stretch of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The C=O stretching vibration of the carbamate (Boc group) would also be prominent, typically appearing around 1680-1700 cm⁻¹. The N-H stretching of the Boc-protected amine would be observed as a sharp peak around 3300-3400 cm⁻¹. The C-O stretching vibrations of the ether and the carboxylic acid would be found in the fingerprint region, typically between 1000-1300 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500-3300 (broad)
Carboxylic Acid C=O stretch 1700-1725
Boc Group N-H stretch 3300-3400
Boc Group C=O stretch 1680-1700

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for determining the purity of a synthesized compound and for its isolation from reaction mixtures. The choice of technique depends on the volatility and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) would be the most common mode used, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with an acid modifier such as trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the carboxylic acid.

A purity assessment by HPLC would involve developing a method that provides a sharp, symmetrical peak for the target compound, well-resolved from any impurities. The purity is then determined by the relative area of the main peak. For preparative HPLC, the same principles apply but on a larger scale to isolate the pure compound from a crude mixture.

Gas Chromatography (GC) (where applicable)

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Due to the presence of the polar carboxylic acid and the relatively high molecular weight, this compound is not directly amenable to GC analysis without derivatization. The high boiling point and potential for thermal degradation of the Boc group would make direct injection problematic.

If GC analysis were necessary, a derivatization step to convert the carboxylic acid to a more volatile ester (e.g., a methyl or silyl ester) would be required. This would also cap the acidic proton, improving chromatographic performance. However, given the non-volatile nature of the compound, HPLC remains the more appropriate and widely used chromatographic technique for its analysis and purification.

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of scientific literature and chemical databases did not yield publicly available X-ray crystallography data for this compound. Therefore, a detailed analysis of its single-crystal solid-state structure cannot be provided at this time.

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. By analyzing the pattern of diffracted X-rays, scientists can construct a detailed model of the molecule's structure, including bond lengths, bond angles, and torsion angles.

Furthermore, an X-ray crystallographic study would reveal the packing of molecules within the crystal, elucidating the nature and geometry of intermolecular interactions such as hydrogen bonding. For this compound, this would provide invaluable insight into how the carboxylic acid, ether, and Boc-protected amine functionalities engage in non-covalent interactions to build the solid-state architecture. Such information is crucial for understanding the compound's physical properties, including melting point, solubility, and polymorphism.

Should X-ray quality crystals of this compound be grown and analyzed in the future, the resulting data would offer definitive proof of its molecular conformation and supramolecular assembly in the solid state.

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 2-[3-(Boc-amino)propoxy]-acetic acid. These calculations can predict a variety of molecular properties that are key to understanding its reactivity. By solving approximations of the Schrödinger equation for the molecule, researchers can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and generate an electrostatic potential map.

The HOMO-LUMO energy gap is a critical parameter derived from these calculations, serving as an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a smaller gap indicates a higher propensity to participate in chemical reactions. For this compound, the locations of these frontier orbitals are also significant. The HOMO is typically localized around the electron-rich regions, such as the oxygen and nitrogen atoms, identifying them as likely sites for electrophilic attack. Conversely, the LUMO is often found near electron-deficient areas, indicating probable sites for nucleophilic attack. The electrostatic potential map visually represents these reactive sites, with red (negative potential) regions highlighting areas prone to electrophilic interaction and blue (positive potential) regions indicating sites susceptible to nucleophilic interaction.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

Property Predicted Value Significance
HOMO Energy Value (e.g., -6.5 eV) Indicates energy of the outermost electrons; relates to ionization potential.
LUMO Energy Value (e.g., -0.8 eV) Indicates energy of the lowest energy unoccupied orbital; relates to electron affinity.
HOMO-LUMO Gap Value (e.g., 5.7 eV) Correlates with chemical reactivity and kinetic stability.

Note: The values in this table are illustrative examples of what a typical DFT calculation would yield and are meant to represent the type of data generated.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a molecule like this compound might interact with other molecules, such as enzymes or receptor proteins. These simulations are purely predictive and explore the potential binding modes and affinities between the ligand (the molecule of interest) and a target.

In a typical docking study, a three-dimensional model of this compound is generated and placed into the active site of a computationally rendered protein. A scoring function is then used to evaluate thousands of possible orientations and conformations of the ligand within the binding site. This process predicts the most stable binding pose and estimates the binding energy, which reflects the strength of the interaction. For a molecule like this, which contains hydrogen bond donors (the N-H group and the carboxylic acid's O-H) and acceptors (the various oxygen atoms), docking studies can predict specific hydrogen bonding, electrostatic, and van der Waals interactions that would stabilize its binding to a hypothetical target. These computational predictions are invaluable for hypothesis-driven research, suggesting potential biological targets or interactions worthy of experimental investigation.

Conformational Landscape Mapping and Stability Analyses

The flexibility of the propoxy linker and the Boc-protecting group in this compound means the molecule can adopt numerous three-dimensional shapes, or conformations. Conformational landscape mapping is a computational process that aims to identify the most stable of these conformations (the global minimum) and other low-energy, and therefore accessible, conformations.

Techniques such as systematic grid searches or molecular dynamics simulations are used to explore the molecule's potential energy surface. During these simulations, the bond lengths, angles, and dihedral angles are systematically varied, and the energy of each resulting conformation is calculated. The results allow for the construction of a Ramachandran-like plot or a potential energy surface map, which visualizes the stable and unstable regions. This analysis reveals the most likely shapes the molecule will adopt in different environments. Understanding the preferred conformations is crucial, as the three-dimensional structure of a molecule dictates how it can interact with other molecules, influencing its physical properties and reactivity.

Table 2: Relative Energies of Predicted Stable Conformers

Conformer Dihedral Angle (C-O-C-C) Relative Energy (kcal/mol) Population (%)
1 (Global Minimum) e.g., 175° (anti) 0.00 65%
2 e.g., 65° (gauche) 1.2 25%

Note: The values in this table are representative examples to illustrate the output of a conformational analysis.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties from first principles, meaning from fundamental quantum mechanics without experimental input. For this compound, this includes predicting its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.

By performing calculations on the optimized molecular geometry, it is possible to compute the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), which can then be converted into the NMR chemical shifts that would be observed experimentally. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be predicted, generating a theoretical IR spectrum. These predicted spectra are invaluable for confirming the identity and purity of a synthesized compound by comparing the theoretical data with experimental measurements.

In Silico Screening for Novel Synthetic Applications

Beyond analyzing its intrinsic properties, computational tools can be used for in silico screening to discover novel synthetic applications for this compound, excluding any clinical uses. This involves using the molecule as a virtual reactant in databases of known chemical reactions to predict the outcomes of potential transformations.

For instance, the molecule's structure can be computationally subjected to various reaction conditions to predict its reactivity with different reagents. By evaluating reaction barriers and thermodynamic stabilities of potential products, these simulations can identify promising, yet unexplored, synthetic pathways. This could involve its use as a linker in the design of new polymers or as a building block in the synthesis of complex organic scaffolds. This predictive power accelerates the discovery process, allowing researchers to prioritize more promising synthetic routes for laboratory investigation.

Table of Mentioned Compounds

Compound Name

Future Research Directions and Unexplored Academic Avenues

Development of Stereoselective Syntheses for Enantiomerically Pure Forms

While the current synthesis of 2-[3-(Boc-amino)propoxy]-acetic acid is effective for producing the racemic mixture, the development of stereoselective synthetic routes to obtain enantiomerically pure (R)- and (S)- forms is a critical future direction. Enantiomerically pure compounds are often essential for applications in pharmacology and materials science, where specific stereochemistry can dictate biological activity or the morphology of self-assembled structures.

Future research could focus on asymmetric synthesis strategies. One potential approach involves the use of chiral starting materials or auxiliaries to introduce stereochemistry early in the synthetic sequence. For instance, a synthetic route could be designed starting from a chiral 3-aminopropanol derivative. Another promising avenue is the application of asymmetric catalysis, such as sterically directed or hydroxy-directed hydrogenation, to create the desired stereocenter with high diastereomeric excess researchgate.net. The development of efficient synthetic routes towards enantiopure 3-substituted piperazine-2-acetic acid esters from amino acids highlights the feasibility of such stereocontrolled syntheses for related structures nih.govmdpi.com. A detailed investigation into various synthetic strategies could lead to highly efficient and scalable methods for producing the individual enantiomers of this compound, thereby expanding its utility in stereospecific applications nih.gov.

Exploration of Alternative Protecting Groups for the Amine Functionality

The tert-butoxycarbonyl (Boc) group is a widely used and effective protecting group for amines due to its stability under various conditions and its straightforward removal with acid masterorganicchemistry.com. However, the reliance on a single protecting group limits the synthetic flexibility when constructing more complex molecules that may require orthogonal deprotection strategies researchgate.net. Future research should explore the use of alternative protecting groups for the amine functionality in this compound.

The selection of a protecting group is crucial in peptide synthesis and other complex organic syntheses to prevent unwanted side reactions of the amino group libretexts.org. Carbamates are a common class of protecting groups for amines, with notable examples including Fmoc (9-fluorenylmethoxycarbonyl) and Cbz (carboxybenzyl) masterorganicchemistry.comug.edu.pl. The Fmoc group is base-labile, while the Cbz group is typically removed by hydrogenolysis, offering different deprotection conditions compared to the acid-labile Boc group. The ability to choose from a suite of protecting groups with orthogonal properties would allow for selective deprotection in the presence of other sensitive functional groups, a critical requirement for multi-step syntheses researchgate.netug.edu.pl.

Below is a comparative table of potential alternative protecting groups:

Protecting GroupAbbreviationCleavage ConditionsKey Advantages
tert-ButoxycarbonylBocStrong Acid (e.g., TFA) masterorganicchemistry.comStable to a wide range of non-acidic conditions.
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine) ug.edu.plMild cleavage conditions, orthogonal to Boc and Cbz.
CarboxybenzylCbz / ZHydrogenolysis, Strong Acid masterorganicchemistry.comug.edu.plStable to mildly acidic and basic conditions.
AllyloxycarbonylAllocPd(0) catalysis ug.edu.plOrthogonal to many other protecting groups.
2-NitrophenylsulfenylNpsMild Acid ug.edu.plCan be removed under very mild conditions.

The introduction of these alternative protecting groups would significantly enhance the synthetic utility of 2-[3-(amino)propoxy]-acetic acid derivatives, enabling their incorporation into a broader range of complex target molecules.

Innovative Applications in Chemical Biology Tool Development (e.g., advanced probes, sensors)

The structure of this compound makes it an attractive scaffold for the development of innovative tools in chemical biology nih.gov. Chemical biology tools are crucial for interrogating complex biological systems, visualizing biomolecules, and identifying therapeutic targets nih.gov. The flexible linker and the terminal functional groups (amine and carboxylic acid) of this compound allow for its conjugation to fluorophores, affinity tags, or bioactive small molecules.

Future research could focus on incorporating this molecule as a linker in the design of molecular probes and sensors. For example, after deprotection of the amine and carboxylic acid, it could be used to connect a recognition element (e.g., a peptide or a small molecule ligand) to a reporter element (e.g., a fluorescent dye). Such probes could be used to visualize the localization of specific proteins or to monitor enzymatic activity in living cells scispace.com. Furthermore, the development of stimulus-responsive tools, where the linker can be cleaved by a specific biological signal, represents an exciting avenue for creating advanced diagnostic and therapeutic agents scispace.comnih.gov. The versatility of this compound could be harnessed to create a new generation of chemical tools for studying biological processes with high precision nih.gov.

Integration into Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. Amino acids and their derivatives are excellent building blocks for creating self-assembled nanostructures and soft materials due to their inherent chirality, biocompatibility, and ability to form hydrogen bonds mdpi.com. The amphiphilic nature that can be imparted to derivatives of this compound makes it a promising candidate for integration into supramolecular systems.

By modifying the terminal ends of the molecule, for instance by attaching hydrophobic moieties, it is possible to create amphiphilic molecules that can self-assemble in aqueous environments into structures such as micelles, vesicles, or nanofibers mdpi.comnih.gov. These self-assembled systems have potential applications in drug delivery, tissue engineering, and as nanoscale reaction vessels nih.govnih.gov. Future research could explore the self-assembly behavior of various derivatives of this compound, investigating how changes in the molecular structure influence the morphology of the resulting supramolecular assemblies. The dynamic nature of these assemblies could also be exploited to create responsive materials that change their structure in response to external stimuli like pH or temperature nih.gov.

Chemo-Enzymatic Approaches to Synthesis and Derivatization

Chemo-enzymatic synthesis, which combines the advantages of chemical synthesis with the high selectivity of enzymatic catalysis, offers a powerful strategy for the synthesis and modification of complex organic molecules nih.gov. This approach can provide access to enantiomerically pure compounds under mild reaction conditions, often with higher efficiency and sustainability compared to purely chemical methods mdpi.com.

Future research should explore the use of enzymes for the synthesis and derivatization of this compound. For example, lipases or proteases could be employed for the stereoselective acylation or deacylation of a precursor, enabling a kinetic resolution to obtain enantiomerically enriched forms of the compound. Additionally, enzymes could be used to catalyze the modification of the terminal carboxylic acid or the deprotected amine, allowing for the selective introduction of new functional groups. The development of chemo-enzymatic routes would not only provide more sustainable and efficient access to this compound and its derivatives but also open up new possibilities for creating novel molecular structures with tailored properties for various applications nih.govmdpi.com.

Q & A

Q. Evaluation Metrics :

  • Yield Optimization : Monitor reaction completion via TLC or HPLC.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation).

How can researchers validate the structural integrity of this compound using spectroscopic methods?

Basic Research Focus
Characterization relies on multi-spectral analysis:

  • NMR :
    • ¹H NMR : Peaks at δ 1.4 ppm (tert-butyl, Boc group), δ 3.4–3.6 ppm (propoxy CH₂), and δ 4.1 ppm (acetic acid CH₂) .
    • ¹³C NMR : Confirm Boc carbonyl (δ 155–160 ppm) and acetic acid carboxyl (δ 170–175 ppm).
  • IR : Stretching at ~1680 cm⁻¹ (amide I band) and 1250 cm⁻¹ (Boc C-O).
  • Mass Spectrometry : ESI-MS to verify molecular ion ([M+H]⁺ expected ~290–300 m/z).

Methodological Tip : Compare experimental data with computational predictions (e.g., CC-DPS tools) .

What strategies mitigate Boc-group deprotection during downstream reactions?

Advanced Research Focus
The Boc group is acid-labile but stable under basic conditions. Challenges arise in acidic or high-temperature environments:

  • Stability Screening : Conduct kinetic studies using TFA (trifluoroacetic acid) at varying concentrations (5–50% v/v) and temperatures (0–25°C).
  • Alternative Protecting Groups : For acid-sensitive reactions, consider Fmoc (base-labile) or Alloc (palladium-catalyzed removal) .

Q. Basic Research Focus

  • Temperature : Store at –20°C in anhydrous conditions.
  • Desiccant : Use molecular sieves (3Å) in sealed containers.
  • Solvent : Dissolve in inert solvents (e.g., dry DMF or acetonitrile).

Validation : Monitor stability via periodic LC-MS over 6–12 months.

How can researchers leverage this compound in prodrug design?

Q. Advanced Research Focus

  • Ester Prodrugs : Convert the acetic acid to methyl/ethyl esters for enhanced bioavailability.
  • Enzyme-Triggered Release : Design ester linkages cleavable by esterases in target tissues.

Methodology : Assess hydrolysis rates in simulated biological fluids (e.g., PBS pH 7.4 with porcine liver esterase).

What analytical methods detect trace impurities from incomplete Boc protection?

Q. Advanced Research Focus

  • HPLC-MS : Identify unreacted amine (lower molecular weight) or di-Boc byproducts.
  • Colorimetric Assays : Use ninhydrin to detect free amines (λ = 570 nm).

Quantification : Calculate impurity levels via peak area normalization in chromatograms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.